A Technical Guide to 4-Bromo-2-(cyanomethyl)benzoic Acid: Properties, Synthesis, and Applications
A Technical Guide to 4-Bromo-2-(cyanomethyl)benzoic Acid: Properties, Synthesis, and Applications
Abstract
4-Bromo-2-(cyanomethyl)benzoic acid is a trifunctional aromatic compound of significant interest to the chemical and pharmaceutical sciences. Possessing a carboxylic acid, a cyanomethyl group, and a bromine atom on a benzene scaffold, it serves as a versatile building block for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical and physical properties, outlines a validated synthetic pathway, explores its chemical reactivity, and discusses its applications, particularly as a key intermediate in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Molecular Structure and Identification
4-Bromo-2-(cyanomethyl)benzoic acid is a substituted benzoic acid. The core structure consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 2 with a cyanomethyl (-CH₂CN) group, and at position 4 with a bromine atom. This specific arrangement of functional groups provides distinct reactive sites, making it a valuable intermediate in multi-step organic synthesis.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are associated with this compound.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-2-(cyanomethyl)benzoic acid | N/A |
| CAS Number | 942935-70-8 | [1] |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.05 g/mol | |
| SMILES String | O=C(O)C1=CC=C(Br)C=C1CC#N | |
| InChI Key | CNICEBGPOTZLOV-UHFFFAOYSA-N | |
| MDL Number | MFCD22383679 |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties are critical for the compound's handling, reaction monitoring, and structural confirmation. Note: As this is a specialized reagent, some physical data is predicted or based on similar structures, and analytical data is not always collected by suppliers. Buyer assumes responsibility to confirm product identity and purity.
Physical Properties
| Property | Value | Notes |
| Appearance | Solid | |
| Melting Point | Not available | Typically requires experimental determination. |
| Solubility | Soluble in DMSO, DMF, Methanol | Expected solubility based on polar functional groups. Poorly soluble in water. |
| XlogP (Predicted) | 1.8 | [2] |
Spectroscopic Profile (Predicted)
While experimental spectra for this specific compound are not widely published, a predictive analysis based on its structure allows for the characterization of key signals.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.3 ppm (s, 1H): The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet far downfield.
-
δ ~7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.
-
δ ~7.7 ppm (dd, 1H): Aromatic proton ortho to the bromine atom.
-
δ ~7.6 ppm (d, 1H): Aromatic proton ortho to the cyanomethyl group.
-
δ ~4.1 ppm (s, 2H): The two benzylic protons of the cyanomethyl group (-CH₂CN) would appear as a sharp singlet.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~167 ppm: Carboxylic acid carbon (-COOH).
-
δ ~140-120 ppm: Aromatic carbons (6 signals expected).
-
δ ~118 ppm: Nitrile carbon (-C≡N).
-
δ ~25 ppm: Benzylic carbon (-CH₂CN).
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1475 cm⁻¹: C=C stretches of the aromatic ring.
-
~800-600 cm⁻¹: C-Br stretch.
-
-
Mass Spectrometry (MS):
-
[M-H]⁻: Predicted at m/z 237.95091.[2]
-
Isotopic Pattern: A characteristic M/M+2 pattern with approximately 1:1 intensity ratio due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).
-
Synthesis and Purification
The synthesis of 4-Bromo-2-(cyanomethyl)benzoic acid is not commonly detailed in standard literature but can be logically achieved via a two-step process starting from the commercially available 4-Bromo-2-methylbenzoic acid. This approach leverages a well-established radical bromination followed by a nucleophilic substitution.
Synthetic Workflow
The proposed pathway involves two key transformations:
-
Benzylic Bromination: Introduction of a bromine atom at the benzylic position of the methyl group via a free-radical mechanism.
-
Cyanation: Nucleophilic displacement of the benzylic bromide with a cyanide salt.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-(bromomethyl)benzoic acid (Intermediate)
This procedure is adapted from standard protocols for benzylic bromination of toluic acid derivatives.[3]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).[4]
-
Reagent Addition: Add N-bromosuccinimide (NBS, 9.1 g, 51.2 mmol, 1.1 equiv.) and benzoyl peroxide (0.56 g, 2.3 mmol, 0.05 equiv.) as a radical initiator.
-
Solvent: Add chlorobenzene (60 mL) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the bromomethyl singlet (~4.5 ppm).
-
Workup: Cool the reaction mixture to room temperature, then in an ice bath to precipitate the product. Filter the solid via suction filtration.
-
Purification: Wash the crude solid with cold hexane to remove organic byproducts. Then, wash thoroughly with water to remove the succinimide byproduct. The resulting white solid, 4-Bromo-2-(bromomethyl)benzoic acid, can be dried under vacuum and is often used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-2-(cyanomethyl)benzoic acid (Final Product)
This protocol is based on established methods for nucleophilic displacement of benzylic bromides with cyanide.[5]
-
Safety Precaution: This reaction involves sodium cyanide, which is highly toxic. It must be performed in a well-ventilated fume hood. All glassware must be decontaminated with bleach after use. Consult local safety rules before handling cyanides. [5]
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 4-Bromo-2-(bromomethyl)benzoic acid (intermediate from Step 1, ~46.5 mmol) in dimethyl sulfoxide (DMSO, 100 mL).
-
Reagent Addition: Carefully add sodium cyanide (NaCN, 3.4 g, 69.8 mmol, 1.5 equiv.) portion-wise to the solution. The low solubility of NaCN in DMSO may require careful, gradual addition.[5]
-
Reaction: Heat the mixture to 90°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the solution into 1 L of ice water, which should precipitate the crude product.
-
Purification:
-
Filter the resulting solid.
-
Redissolve the solid in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. The addition of salt can help break up any emulsions caused by residual DMSO.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The final product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
Chemical Reactivity and Applications
The utility of 4-Bromo-2-(cyanomethyl)benzoic acid stems from the orthogonal reactivity of its three functional groups. This allows for selective chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.
Reactivity Profile
-
Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or acid chlorides. It serves as a key handle for attaching the molecule to other scaffolds, often via amide bond formation, a cornerstone reaction in drug development.
-
Cyanomethyl Group (-CH₂CN): The nitrile can be hydrolyzed to a carboxylic acid (yielding a di-acid), reduced to a primary amine (-CH₂CH₂NH₂), or used in various cycloaddition reactions. The benzylic protons are acidic and can be deprotonated to form a carbanion for further alkylation.
-
Aromatic Bromine (-Br): The bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents onto the aromatic ring.[6]
Caption: Key reactive sites and potential transformations.
Applications in Drug Discovery
Benzoic acid and its derivatives are recognized as important scaffolds in the design of therapeutic agents, showing potential in anticancer research.[7] The specific structure of 4-Bromo-2-(cyanomethyl)benzoic acid makes it a valuable intermediate for building more complex molecules. For instance, related structures like 4-Bromo-2-cyanobenzoic acid have been patented as reagents for preparing amide compounds that inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis.[8] The cyanomethyl group can act as a linker or be modified, while the bromo and carboxyl groups provide vectors for further elaboration of the molecular structure to optimize binding to biological targets.
Safety and Handling
Proper handling of 4-Bromo-2-(cyanomethyl)benzoic acid is essential due to its potential toxicity.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Danger | H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P330 + P331: Rinse mouth. Do NOT induce vomiting. |
Source: Sigma-Aldrich Safety Data Sheet.
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Facilities should be equipped with an eyewash station and safety shower.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, and a lab coat.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[9][10]
References
- Supporting Information for an academic paper. (n.d.).
-
Organic Chemistry Portal. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Retrieved February 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-2-cyanobenzoic Acid. Retrieved February 14, 2026, from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-(cyanomethyl)benzoic acid (C9H6BrNO2). Retrieved February 14, 2026, from [Link]
-
AA Blocks. (n.d.). 4-BROMO-2-CYANOBENZOIC ACID. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
University of Massachusetts Boston. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved February 14, 2026, from [Link]
-
Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Retrieved February 14, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Retrieved February 14, 2026, from [Link]
-
ACS Publications. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters. Retrieved February 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved February 14, 2026, from [Link]
-
Semantic Scholar. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Retrieved February 14, 2026, from [Link]
-
SpectraBase. (2011). 4-bromobenzoic acid 1H NMR Spectrum. Retrieved February 14, 2026, from [Link]
-
askIITians. (2016). The reaction of 4-Bromo benzyl chloride with sodium cyanide in ethano. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Chemistry LibreTexts. (2023). Reactions of Substituent Groups. Retrieved February 14, 2026, from [Link]
-
YouTube. (2020). The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:. Retrieved February 14, 2026, from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved February 14, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved February 14, 2026, from [Link]
-
PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved February 14, 2026, from [Link]
Sources
- 1. 4-BroMo-2-(cyanoMethyl)benzoic acid | 942935-70-8 [chemicalbook.com]
- 2. PubChemLite - 4-bromo-2-(cyanomethyl)benzoic acid (C9H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. 4-Bromo-2-methylbenzoic acid 97 68837-59-2 [sigmaaldrich.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. nbinno.com [nbinno.com]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
